molecular formula C4H7ClF3NO3 B2927052 O-(Trifluoromethyl)-D-serine hcl CAS No. 2550997-29-8

O-(Trifluoromethyl)-D-serine hcl

Cat. No. B2927052
CAS RN: 2550997-29-8
M. Wt: 209.55
InChI Key: HCLQKIXYVYYPFX-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl-containing compounds are increasingly important in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is known for its unique physicochemical properties, which often enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a rapidly growing field in organic chemistry . Various methods have been developed for the incorporation of a trifluoromethyl group into organic motifs .


Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a key structural motif in many active agrochemical and pharmaceutical ingredients . It is thought that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions . For instance, trifluoromethylpyridines can be synthesized in 60 to 80% yield via a cyclocondensation reaction using a trifluoromethyl-containing compound .


Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, 2-amino-2-(trifluoromethoxy)butanoic acid, a trifluoromethyl ether, has promising pKa and logD values, making it a potential analogue of natural aliphatic amino acids .

Scientific Research Applications

Agrochemical Industry

AT24547: has significant applications in the agrochemical industry. The trifluoromethyl group in its structure is known to enhance the biological activity of agrochemicals. This compound can be used as an intermediate in the synthesis of more complex molecules that act as pesticides or herbicides. Its unique physicochemical properties, such as stability and lipophilicity, contribute to the efficacy of these agrochemicals .

Pharmaceutical Development

In pharmaceuticals, AT24547 serves as a building block for drugs that require a trifluoromethyl group for their pharmacological activity. This group can influence the drug’s metabolic stability, distribution, and binding affinity to its target. The compound’s derivatives are being explored for their potential therapeutic applications in various diseases .

Organic Synthesis

AT24547: is utilized in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions. Its derivatives can act as intermediates in the Suzuki–Miyaura coupling, which is a widely applied method for creating biaryl compounds. These compounds are crucial in the development of new materials and active pharmaceutical ingredients .

Sensing Applications

The compound’s derivatives have been studied for their use in sensing applications. Boronic acids, which can be derived from AT24547 , interact with diols and strong Lewis bases, making them useful in the detection of various substances. This property is particularly valuable in the development of sensors for environmental monitoring and diagnostics .

Veterinary Medicine

Similar to its use in human medicine, AT24547 can be modified to create veterinary drugs. The trifluoromethyl group can enhance the properties of veterinary medications, improving their efficacy and safety profile for use in animals .

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its intended use. For example, triflupromazine, a trifluoromethyl-containing drug, binds to the dopamine D1 and D2 receptors and inhibits their activity .

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary depending on the specific compound. For example, trifluoromethanesulfonic acid, a strong acid often used in research, can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The development of new trifluoromethyl-containing compounds and the improvement of methods for their synthesis are active areas of research . The unique properties of the trifluoromethyl group make it a valuable tool in the design of new pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLQKIXYVYYPFX-HSHFZTNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride

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